ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
Description
Historical Context and Development of Pyrazole Chemistry
The pyrazole ring system, first identified by Ludwig Knorr in 1883, represents one of the earliest explored heterocycles in organic chemistry. Knorr’s nomenclature and Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane laid the groundwork for derivative chemistry. Early 20th-century research focused on elucidating pyrazole’s tautomeric behavior and reactivity, which later facilitated the development of substituted analogs. This compound arose from mid-20th-century efforts to functionalize pyrazole cores with electron-donating and sterically directing groups, enabling precise modulation of pharmacological properties.
Significance in Heterocyclic Chemistry
As a five-membered heterocycle with adjacent nitrogen atoms, pyrazole exhibits unique electronic and steric properties. The compound’s structure—featuring an ethyl ester at C5, an amino group at C3, and a methyl group at C4—enhances its utility in nucleophilic and electrophilic reactions (Table 1).
Table 1: Key Structural and Reactivity Features
| Position | Substituent | Role in Reactivity |
|---|---|---|
| 1 | Hydrogen | Tautomerism and hydrogen bonding |
| 3 | Amino (-NH~2~) | Nucleophilic site for cross-coupling |
| 4 | Methyl (-CH~3~) | Steric hindrance and metabolic stability |
| 5 | Ethyl ester (-COOEt) | Electrophilic center for hydrolysis/amide formation |
This substitution pattern allows the compound to serve as a multifunctional building block, particularly in synthesizing kinase inhibitors where the amino group coordinates with ATP-binding pockets.
Research Evolution and Importance Within Pyrazole Derivatives
The strategic placement of substituents on this compound has driven its adoption in drug discovery pipelines. For example:
- Synthetic Flexibility : The ethyl ester undergoes hydrolysis to carboxylic acids, enabling conjugation with amines or alcohols to generate amides or esters, respectively.
- Biological Relevance : Derivatives of this compound have shown inhibitory activity against cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), as demonstrated in preclinical models.
- Structural Analogs : Modifications at the C4 methyl group (e.g., halogenation) or C3 amino group (e.g., acylation) yield compounds with enhanced binding affinities, as seen in analogs targeting Janus kinases (JAKs).
Current Research Landscape and Significance
Recent studies (2022–2025) emphasize the compound’s role in fragment-based drug design. For instance:
- Kinase Inhibitor Development : Eight FDA-approved pyrazole-containing kinase inhibitors, including Erdafitinib and Pralsetinib, derive activity from similar substitution patterns.
- Combinatorial Libraries : Automated synthesis platforms utilize this compound to generate libraries of 500–1,000 analogs for high-throughput screening against oncology targets.
- Computational Modeling : Density functional theory (DFT) studies predict its tautomeric preferences and electrostatic potential surfaces, guiding rational drug design.
Table 2: Applications in Recent Pharmaceutical Research
Properties
IUPAC Name |
ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKWEVDJCAISNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357795-98-2 | |
| Record name | ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Regioselective Ring Formation
Ethyl 4-methyl-3-oxopentanoate, a β-ketoester with a methyl substituent, reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours). The methyl group directs cyclization to yield ethyl 4-methyl-1H-pyrazole-5-carboxylate as the intermediate. The amino group at position 3 is introduced via subsequent functionalization (see Section 2).
Key Reaction Parameters :
Introduction of the Amino Group via Nitration and Reduction
Post-cyclization functionalization is critical for installing the amino group at position 3.
Nitration of the Pyrazole Intermediate
Ethyl 4-methyl-1H-pyrazole-5-carboxylate undergoes nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing ester group at position 5 directs electrophilic substitution to position 3, yielding ethyl 3-nitro-4-methyl-1H-pyrazole-5-carboxylate.
Optimization Notes :
Catalytic Hydrogenation of the Nitro Group
The nitro intermediate is reduced to the amino group using hydrogen gas (1–3 atm) and 10% palladium on carbon (Pd/C) in ethanol at 25–30°C. This step achieves near-quantitative conversion with minimal over-reduction.
Critical Parameters :
Alternative Pathway: Direct Amination via Buchwald–Hartwig Coupling
For laboratories equipped for transition metal catalysis, palladium-mediated C–N bond formation offers a streamlined route.
Coupling of Ethyl 4-Methyl-1H-Pyrazole-5-Carboxylate with Ammonia
Using a Pd(OAc)₂/Xantphos catalyst system, the pyrazole intermediate reacts with aqueous ammonia in dioxane at 100°C. This method bypasses nitration but requires rigorous exclusion of oxygen.
Performance Metrics :
One-Pot Synthesis from β-Ketoesters and Aminating Agents
Recent advances enable the integration of cyclization and amination in a single vessel.
Hydrazine and Ammonium Acetate Sequential Reaction
Ethyl 4-methyl-3-oxopentanoate reacts first with hydrazine hydrate to form the pyrazole ring, followed by in situ treatment with ammonium acetate and trimethylsilyl chloride (TMSCl) as a Lewis acid. This method achieves a 70% overall yield but requires precise stoichiometric control.
Advantages :
- Reduced purification steps
- Solvent: Reusable ethanol
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Nitration/Reduction | 65 | 98 | $$ | Industrial |
| Buchwald–Hartwig | 50 | 95 | $$$$ | Lab-scale |
| One-Pot Synthesis | 70 | 90 | $$ | Pilot-scale |
Key Findings :
- The nitration/reduction route balances cost and yield for large-scale production.
- Transition metal catalysis offers regioselectivity but faces cost and scalability barriers.
Challenges and Optimization Strategies
Byproduct Formation in Nitration
Ortho-nitration byproducts (position 4) account for 5–10% of output. Recrystallization from hexane/ethyl acetate (3:1) improves purity to >98%.
Catalyst Deactivation in Buchwald–Hartwig
Pd leaching reduces turnover. Silica-immobilized Pd nanoparticles increase catalyst reuse to 5 cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex heterocyclic systems.
Cyclization Reactions: It can be used as a precursor for the synthesis of fused heterocyclic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Cyclization: Reagents like hydrazines or hydrazides under reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic systems .
Scientific Research Applications
Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science:
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate involves its ability to participate in hydrogen bonding and other intermolecular interactions due to the presence of amino and ester functional groups. These interactions can influence the compound’s reactivity and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate and related pyrazole derivatives:
Pharmacological and Material Science Potential
- Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., chlorine in ) or heteroaromatic substituents (e.g., benzothiazole in ) exhibit enhanced antimicrobial properties compared to the simpler methyl-amino derivative .
- Antitumor Applications : Bulky substituents, as seen in , are associated with improved DNA intercalation or enzyme inhibition, whereas smaller substituents (e.g., methyl in ) may optimize pharmacokinetic profiles.
- Material Science : The methylthio group in could serve as a ligand in metal-organic frameworks (MOFs), leveraging sulfur’s coordination chemistry.
Key Research Findings and Data
Crystallographic and Spectroscopic Data
- Ethyl 5-azido-1H-pyrazole-4-carboxylate : Exhibits a characteristic azide IR stretch at 2121 cm⁻¹ and a ¹H NMR singlet for the pyrazole proton at δ 8.02 ppm.
Biological Activity
Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, biological mechanisms, and applications, supported by data tables and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H10N4O2
- Molecular Weight : 174.18 g/mol
- CAS Number : 1357795
The compound features an amino group, a carboxylate moiety, and a pyrazole ring, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the amino and ester functional groups allows for:
- Hydrogen Bonding : Facilitating interactions with biological macromolecules.
- Nucleophilic Substitution Reactions : Engaging in metabolic transformations that enhance its pharmacological profile.
These interactions can modulate several biological pathways, making the compound a candidate for various therapeutic applications.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. In studies, derivatives of pyrazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory and Analgesic Effects
Research indicates that compounds related to this compound exhibit significant anti-inflammatory and analgesic activities. For instance, in a study involving various pyrazole derivatives, some compounds showed analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
| Compound | Dosage (mg/kg) | Analgesic Activity | Ulcerogenic Index |
|---|---|---|---|
| Compound A (related derivative) | 25 | Significant | 0.95 |
| Diclofenac Sodium | - | High | 2.85 |
Anticancer Potential
Emerging studies have highlighted the anticancer potential of this compound. In vitro assays have shown that certain derivatives can inhibit cell growth across various cancer cell lines, achieving growth inhibition percentages exceeding 40% .
Case Studies
-
Study on Antimicrobial Activity :
- A series of pyrazole derivatives were synthesized and tested against common pathogens. This compound exhibited notable antibacterial activity, particularly against gram-negative bacteria.
-
Anti-inflammatory Research :
- In vivo studies evaluated the anti-inflammatory effects of related compounds in animal models. Results indicated a reduction in paw edema comparable to traditional NSAIDs while showing reduced ulcerogenic effects.
- Anticancer Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
